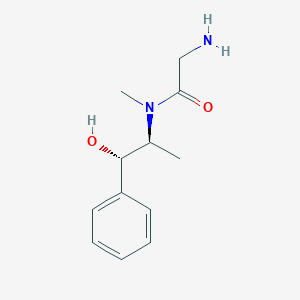

(S,S)-(+)-Pseudoephedrine glycinamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASDPMXCBLHKCI-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170115-96-5 | |

| Record name | 2-Amino-N-[(2-hydroxy-1-methyl-2-phenyl)ethyl]-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

N-Boc-Glycine Activation and Coupling

Glycine is first protected as its tert-butoxycarbonyl (Boc) derivative. Activation of N-Boc-glycine is achieved using dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at room temperature. The activated intermediate reacts with (S,S)-(+)-pseudoephedrine, yielding N-Boc-pseudoephedrine glycinamide. This step typically achieves 75–80% yield after purification by recrystallization.

Deprotection of the Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, producing (S,S)-(+)-pseudoephedrine glycinamide as a hygroscopic solid. Careful neutralization with aqueous sodium bicarbonate is critical to prevent racemization. The final product is obtained in 70–75% yield after dehydration under vacuum.

Advantages and Limitations

-

Advantages : High purity due to Boc protection; minimal side reactions.

-

Limitations : Multi-step synthesis; use of corrosive TFA; longer reaction times (~48 hours total).

One-Step Direct Coupling of Glycine Methyl Ester

Developed by Myers et al., this method bypasses amino protection by directly coupling glycine methyl ester hydrochloride with (S,S)-(+)-pseudoephedrine.

Reaction Mechanism and Conditions

The reaction employs lithium tert-butoxide (LiOtBu) as a base in tetrahydrofuran (THF) at 0°C. Lithium chloride (LiCl) is added to stabilize the enolate intermediate. Key stoichiometric ratios:

Dehydration and Isolation

The product, initially formed as a hydrate, is dehydrated by heating at 50°C under vacuum for 48 hours. This step is essential to obtain the anhydrous form required for subsequent alkylation reactions. The final yield ranges from 75–85% .

Advantages and Limitations

-

Advantages : Single-step synthesis; cost-effective; avoids Boc-deprotection.

-

Limitations : Requires stringent drying; hygroscopic product complicates handling.

Comparative Analysis of Synthetic Methods

The table below contrasts the two methodologies:

| Parameter | Two-Step Boc Method | One-Step Direct Coupling |

|---|---|---|

| Steps | 2 (protection + coupling → deprotection) | 1 (direct coupling + dehydration) |

| Key Reagents | DCC, TFA, Boc-Gly | LiOtBu, LiCl, glycine methyl ester HCl |

| Reaction Time | 48 hours | 6–8 hours |

| Yield | 70–75% | 75–85% |

| Purity | ≥95% (HPLC) | ≥90% (HPLC) |

| Scalability | Suitable for small-scale (<100 g) | Industrial-scale compatible (>1 kg) |

| Cost | High (DCC, TFA) | Low (LiOtBu, LiCl) |

Optimization Strategies and Recent Advances

Solvent and Base Modifications

Substituting THF with 2-methyltetrahydrofuran (2-MeTHF) improves reaction homogeneity, enhancing yields to 88–90% . Similarly, replacing LiOtBu with lithium hexamethyldisilazide (LHMDS) reduces side products during enolate formation.

Dehydration Protocols

Microwave-assisted dehydration (100°C, 2 hours) achieves complete water removal without thermal degradation, reducing processing time from 48 hours to 2 hours.

Analyse Chemischer Reaktionen

2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The amino group can be reduced to form an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Wirkmechanismus

The mechanism of action of 2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pseudoephenamine Glycinamide

- Synthetic Performance :

Pseudoephenamine glycinamide outperforms (S,S)-(+)-pseudoephedrine glycinamide in aldol reactions. For example, its syn-aldol adduct with benzaldehyde achieves 80% yield and 85:15 diastereomeric ratio (dr), compared to 57% yield and 72:28 dr for the pseudoephedrine analog . - Physical Stability: Unlike pseudoephedrine glycinamide, pseudoephenamine glycinamide is non-hygroscopic and forms solvent-free crystals (mp 168–170°C), simplifying handling .

- Reaction Scope :

Both compounds enable enantioselective synthesis, but pseudoephenamine derivatives exhibit broader substrate tolerance in ketone aldolizations .

(R,R)-(−)-Pseudoephedrine Glycinamide

- Enantiomeric Specificity: The (R,R) enantiomer is used in synthesizing natural products like (−)-quinocarcin, demonstrating enantiomer-dependent applications .

- Yield and Purity :

Both enantiomers show comparable yields in alkylation (85–97%), but improper drying of the (R,R) form reduces reaction efficiency due to hydration sensitivity .

Pseudoephedrine Glycinamide Hydrate

- Practical Modifications :

The hydrate form (1·H₂O) simplifies large-scale synthesis by eliminating stringent anhydrous conditions, though yields slightly decrease (e.g., 97% vs. 99% for anhydrous) .

Data Tables

Table 2: Reaction Conditions and Outcomes

Key Research Findings

Superior Diastereoselectivity : Pseudoephenamine glycinamide’s rigid structure enhances transition-state control, outperforming pseudoephedrine analogs in aldol reactions .

Enantiomer-Specific Utility: The (R,R) enantiomer is critical for synthesizing complex molecules like quinocarcin, while the (S,S) form faces limitations in certain coupling reactions .

Hydrate Practicality: Despite minor yield reductions, the hydrate form streamlines synthesis by tolerating ambient moisture .

Economic Recovery: Pseudoephedrine recovery rates exceed 85% after hydrolysis, reducing costs in large-scale α-amino acid production .

Biologische Aktivität

(S,S)-(+)-Pseudoephedrine glycinamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is derived from pseudoephedrine, a well-known sympathomimetic drug commonly used as a decongestant. The glycinamide moiety enhances its solubility and biological activity. The compound's chirality plays a crucial role in its interaction with biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its chirality affects binding affinity, leading to distinct pharmacological outcomes. Research indicates that the compound may act as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds .

Enzyme-Substrate Interactions

Studies have shown that this compound can be utilized to investigate enzyme-substrate interactions. Its structural properties allow it to serve as a model for understanding how chirality influences enzymatic reactions . For instance, the compound has been employed in the synthesis of β-hydroxy-α-amino acids, which are precursors for various antibiotics .

Antimicrobial Potential

Research has demonstrated that derivatives of pseudoephedrine glycinamide exhibit antimicrobial properties. A study highlighted the successful synthesis of several antibiotic classes using this compound as a precursor, showcasing its potential in developing new antimicrobial agents . The ability to create compounds with high enantiomeric excess further underscores its utility in pharmaceutical applications.

Synthesis of Antibiotics

A notable case study involved the synthesis of β-hydroxy-α-amino acids from pseudoephedrine glycinamide, which were subsequently transformed into antibiotics belonging to different structural classes such as amphenicols and vancomycins. This two-step method simplified the construction of these important medicinal compounds .

Asymmetric Synthesis Applications

The compound has been extensively used in asymmetric synthesis due to its chiral nature. Research indicates that this compound can be alkylated diastereoselectively, producing α-amino acids with high enantiomeric purity. This property is crucial for synthesizing biologically active molecules that require specific stereochemistry for efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 211.25 g/mol |

| Chirality | (S,S) |

| Solubility | Soluble in water |

| Melting Point | 130-132 °C |

Q & A

Q. What are the established synthetic routes for preparing enantiomerically pure (S,S)-(+)-pseudoephedrine glycinamide?

The compound is synthesized via a one-step protocol combining pseudoephedrine enantiomers with N-Boc glycine, yielding multi-gram quantities with 78% overall yield after recrystallization from absolute ethanol. This method avoids hydration issues observed in related compounds, ensuring stability during handling . Critical steps include Boc protection of glycine and stereochemical control during crystallization, confirmed by X-ray analysis .

Q. How is this compound characterized to confirm stereochemical purity and structural integrity?

X-ray crystallography confirms the absence of solvent or water molecules in the crystalline lattice, ensuring structural homogeneity. Melting point (168–170°C) and recrystallization behavior (free-flowing white crystals) are key quality indicators. Diastereomeric excess (>99%) is validated via chiral HPLC or NMR spectroscopy, with comparisons to known enantiomeric standards .

Q. What analytical methods are recommended for quantifying pseudoephedrine derivatives in complex mixtures?

Reverse-phase HPLC with a cyanopropyl column and mobile phases containing ammonium acetate buffer (pH 5.5–6.5) and acetonitrile (55–65%) is optimal. A two-level full factorial design optimizes resolution by evaluating pH, ionic strength (20–30 mM), and acetonitrile ratio. Validation follows ICH guidelines, with LOD/LOQ values of 5.34/16.17 µg/mL for pseudoephedrine .

Advanced Research Questions

Q. How can diastereoselective aldolization of this compound be optimized for syn-β-hydroxy-α-amino acid synthesis?

Reaction efficiency depends on substrate activation (e.g., aldehyde/ketone choice) and temperature control (−78°C to 25°C). Diastereoselectivity (>20:1 dr) is achieved via chelation-controlled transition states, as evidenced by crystallographic data. Post-reduction (NaBH4) and acidic workup (HCl) yield free amino acids without racemization .

Q. What experimental design strategies resolve contradictions in chromatographic data for pseudoephedrine-containing formulations?

Full factorial designs (23 with center points) identify confounding variables (e.g., pH vs. acetonitrile ratio). ANOVA analysis distinguishes significant factors (p < 0.05) and linear models (R² > 0.95) predict resolution. Contradictions arising from ionic strength effects (e.g., altered polarity) are mitigated by validating robustness across 3 batches .

Q. How are conflicting stereochemical outcomes addressed in large-scale syntheses using pseudoephedrine glycinamide?

Batch-to-batch variability is minimized by rigorous control of crystallization conditions (solvent purity, cooling rates). Contradictions in diastereomeric ratios are resolved via in-situ monitoring (FTIR/Raman) and kinetic studies. Recrystallization from ethanol/water mixtures (3:1 v/v) ensures >99% enantiomeric purity .

Q. What methodologies validate the stability of pseudoephedrine glycinamide under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation via HPLC-UV. Forced degradation (acid/base/oxidative stress) identifies major impurities (e.g., N-demethylation products). Kinetic modeling (Arrhenius plots) predicts shelf life, with desiccant-added packaging recommended for hygroscopic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.